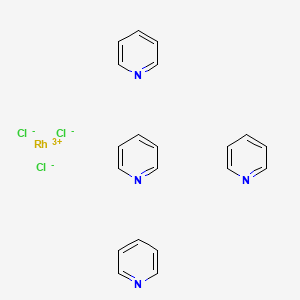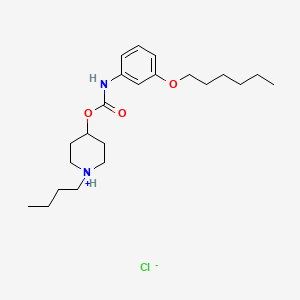
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Métodos De Preparación
The synthesis of (1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride involves several steps. One common synthetic route includes the reaction of 1-butylpiperidine with 3-hexoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxide derivatives, while reduction may yield the corresponding amine.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In medicine, it is explored for its potential use in drug development. In industry, it is used in the synthesis of various materials and as a reagent in chemical processes .
Mecanismo De Acción
The mechanism of action of (1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds share a similar piperidine nucleus but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties .
Propiedades
Número CAS |
105384-15-4 |
|---|---|
Fórmula molecular |
C22H37ClN2O3 |
Peso molecular |
413.0 g/mol |
Nombre IUPAC |
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-3-5-7-8-17-26-21-11-9-10-19(18-21)23-22(25)27-20-12-15-24(16-13-20)14-6-4-2;/h9-11,18,20H,3-8,12-17H2,1-2H3,(H,23,25);1H |
Clave InChI |
SVIURJMMNXLZLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)

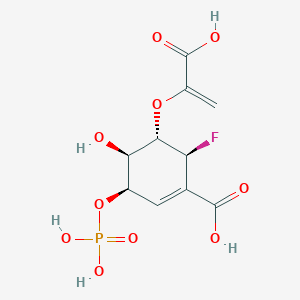
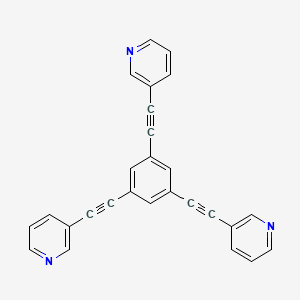
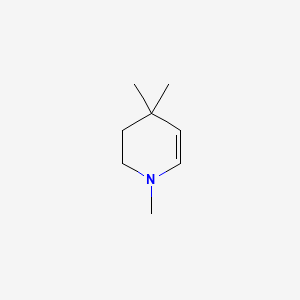
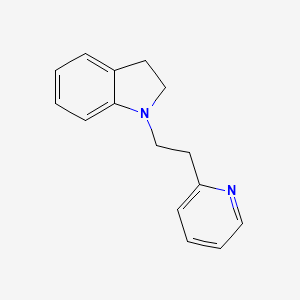

![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)

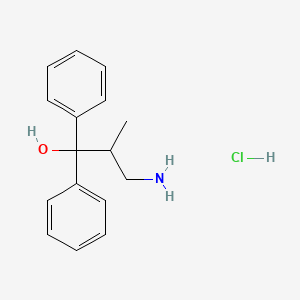
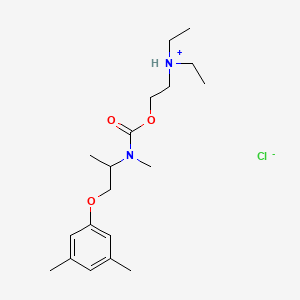

![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
